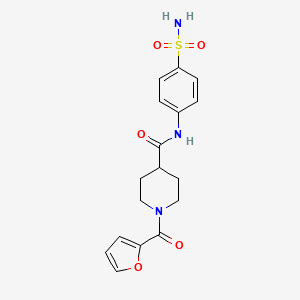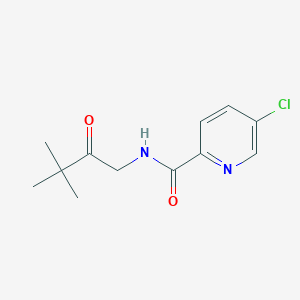
Cyclooctyl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyl(pyrrolidin-1-yl)methanone, also known as CPME, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPME is a derivative of ketamine, a well-known anesthetic and analgesic drug. However, CPME has distinct properties that make it a promising candidate for research purposes. In
Mécanisme D'action
Cyclooctyl(pyrrolidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This compound binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This mechanism is similar to that of ketamine, but this compound has a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase social interaction. This compound has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have antidepressant effects, increasing the levels of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclooctyl(pyrrolidin-1-yl)methanone has several advantages for laboratory experiments. It has a high yield and purity, making it easy to obtain and use. This compound has a longer duration of action compared to ketamine, allowing for longer experiments. However, this compound has some limitations, including its potential toxicity and the need for careful dosing.
Orientations Futures
There are several potential future directions for research on Cyclooctyl(pyrrolidin-1-yl)methanone. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of this compound's effects on specific neurotransmitters and brain regions. Additionally, this compound could be studied for its potential use in treating various neurological and psychiatric disorders.
Méthodes De Synthèse
Cyclooctyl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of cyclooctanone with pyrrolidine and subsequent reduction with sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization. This compound has a high yield and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and anesthesiology. In neuroscience, this compound has been used as a tool to study the mechanisms of depression and anxiety. This compound has also been shown to have analgesic properties, making it a potential candidate for pain management research. In pharmacology, this compound has been used to study the effects of ketamine derivatives on the central nervous system. In anesthesiology, this compound has been investigated as an alternative to traditional anesthetics due to its unique properties.
Propriétés
IUPAC Name |
cyclooctyl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-10-6-7-11-14)12-8-4-2-1-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQYUSOUJWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)